1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
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Overview
Description
1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a chemical compound with the molecular formula C11H14N2O3S. It is a derivative of tetrahydroquinoline, a heterocyclic compound that is widely used in various fields of chemistry and pharmacology .
Mechanism of Action
Target of Action
The primary targets of 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide are currently unknown
Mode of Action
Tetrahydroquinolines are known to interact with their targets through a variety of mechanisms, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating protein function .
Biochemical Pathways
Tetrahydroquinolines are involved in a wide range of biological processes, and their effects can vary depending on the specific derivative and target .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with acetic anhydride and sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have applications in medicinal chemistry and material science .
Scientific Research Applications
1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile
- 1-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline
- 1,2,3,4-tetrahydroquinoline
Uniqueness
1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its role in various pharmacological activities .
Properties
IUPAC Name |
1-acetyl-3,4-dihydro-2H-quinoline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(14)13-6-2-3-9-7-10(17(12,15)16)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3,(H2,12,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCFWQBPVPLHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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